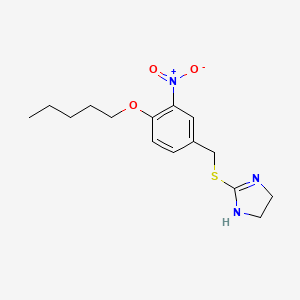![molecular formula C17H18N2O3S B11657322 Ethyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11657322.png)
Ethyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with the molecular formula C21H22N2O3S. It is characterized by the presence of a cyano group, a methylphenyl group, and a tetrahydropyridinyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
The synthesis of ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves several steps:
Cyanoacetylation of Amines: This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives.
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Chemical Reactions Analysis
ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The active hydrogen on C-2 can participate in condensation and substitution reactions.
Scientific Research Applications
ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other similar compounds such as:
- ETHYL 2-CYANO-3-(4-(4-METHYLPHENYL)-2-THIENYL)-2-PROPENOATE .
- ETHYL 2-CYANO-3-(4-(4-METHOXYPHENYL)-2-THIENYL)-2-PROPENOATE .
- ETHYL 2-CYANO-3-(5-(4-METHOXYPHENYL)-2-FURYL)-2-PROPENOATE .
These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the uniqueness of ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE.
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-16(21)10-23-17-14(9-18)13(8-15(20)19-17)12-6-4-11(2)5-7-12/h4-7,13H,3,8,10H2,1-2H3,(H,19,20) |
InChI Key |
CNDDFAJGSLBTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11657239.png)

![N,N-Dibenzyl-2-[N-(4-methylphenyl)4-fluorobenzenesulfonamido]acetamide](/img/structure/B11657251.png)
![N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B11657266.png)
![6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11657269.png)
![5-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11657279.png)
![2-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11657284.png)
![N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide](/img/structure/B11657289.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11657298.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11657303.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11657307.png)
![propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B11657315.png)
